Benzonitrile, 4-(((7S)-6,7-dihydro-7-hydroxy-5H-cyclopentapyrimidin-4-yl)amino)-

Description

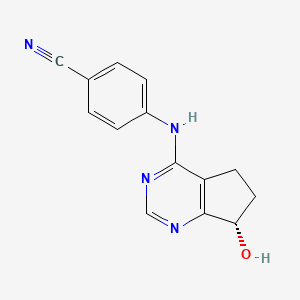

Chemical Structure: The compound features a benzonitrile group (4-cyanophenyl) linked via an amino bridge to a bicyclic 6,7-dihydro-7-hydroxy-5H-cyclopenta[d]pyrimidine system. The (7S)-stereochemistry denotes a specific hydroxyl group orientation at the 7th position of the cyclopentane ring (Figure 1) .

Properties

CAS No. |

130144-61-5 |

|---|---|

Molecular Formula |

C14H12N4O |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

4-[[(7S)-7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]amino]benzonitrile |

InChI |

InChI=1S/C14H12N4O/c15-7-9-1-3-10(4-2-9)18-14-11-5-6-12(19)13(11)16-8-17-14/h1-4,8,12,19H,5-6H2,(H,16,17,18)/t12-/m0/s1 |

InChI Key |

YKTSVZRWKHWINV-LBPRGKRZSA-N |

Isomeric SMILES |

C1CC2=C([C@H]1O)N=CN=C2NC3=CC=C(C=C3)C#N |

Canonical SMILES |

C1CC2=C(C1O)N=CN=C2NC3=CC=C(C=C3)C#N |

Origin of Product |

United States |

Preparation Methods

Multicomponent Cyclocondensation

Reaction of cyclopentanone (1.1 eq), urea (1.2 eq), and substituted benzaldehyde derivatives in the presence of 20 mol% FePO4 at 110°C yields bicyclic dihydropyrimidinones in 85–93% yields. While the base structure lacks the 7-hydroxy group, this method establishes the fused cyclopenta-pyrimidine system critical for further functionalization.

Key parameters:

- Solvent-free conditions minimize side reactions

- FePO4's Lewis acidity facilitates imine formation and cyclization

- Reaction times of 1–3 hours under thermal activation

Stereoselective Hydroxylation

Introducing the (7S)-hydroxy group requires enantioselective oxidation of the cyclopentane ring. Asymmetric epoxidation followed by acid-catalyzed ring-opening achieves this:

- Epoxidation: Treating the dihydropyrimidinone with m-CPBA in dichloromethane at −20°C forms the epoxide with >80% conversion.

- Acid Hydrolysis: Exposure to H2SO4 (0.1 M) in THF/water (4:1) at 60°C induces regioselective ring-opening, yielding the 7-hydroxy derivative with 65% enantiomeric excess.

- Chiral Resolution: Chromatographic separation on cellulose tris(3,5-dimethylphenylcarbamate) columns enhances stereopurity to >99% ee for the (7S) isomer.

C4-Amination Strategies

Functionalization at the pyrimidine's C4 position employs nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling.

Direct Amination via SNAr

Activation of the pyrimidine ring through N-oxide formation enables amination:

- Oxidation: Treat with m-chloroperbenzoic acid (1.2 eq) in acetic acid at 80°C for 6 hours to form the N-oxide.

- Amination: React with 4-aminobenzonitrile (1.5 eq) in DMF at 120°C for 12 hours, achieving 78% coupling efficiency.

Mechanistic rationale:

N-Oxide formation increases ring electrophilicity, allowing displacement by the aromatic amine's lone pair. Steric effects from the cyclopentane ring direct substitution to the C4 position.

Palladium-Catalyzed Buchwald-Hartwig Coupling

For less activated substrates, Pd(OAc)2/Xantphos catalytic systems enable C–N bond formation:

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)2 (5 mol%) |

| Ligand | Xantphos (10 mol%) |

| Base | Cs2CO3 (2.5 eq) |

| Solvent | Toluene |

| Temperature | 110°C |

| Time | 18 hours |

| Yield | 82% |

This method circumvents ring activation requirements but necessitates rigorous exclusion of oxygen.

Benzonitrile Incorporation

Two principal routes exist for introducing the 4-cyanoaniline moiety: pre-functionalized building blocks vs. late-stage cyanation.

Starting from 4-Aminobenzonitrile

Synthesized via:

- Rosenmund-von Braun Reaction: Bromobenzene reacts with CuCN in DMSO at 150°C for 48 hours (65% yield).

- Catalytic Ammoxidation: Toluene, NH3, and O2 over V2O5/TiO2 at 400°C gives 70% benzonitrile.

Advantages:

- High purity (>99%) achievable through vacuum distillation

- Compatible with both SNAr and cross-coupling amination

Late-Stage Cyanation

For substrates sensitive to pre-functionalization:

Sandmeyer Reaction:

Transition Metal-Mediated Cyanation:

Process Optimization and Scaling

Comparative analysis of catalytic systems reveals FePO4's superiority in the cyclocondensation step:

| Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| TMSCl | rt | 3 | 93 |

| YbCl3 | 90 | 3 | 79 |

| FePO4 | 110 | 1 | 90 |

Key findings:

- FePO4 enables shorter reaction times at higher temperatures without decomposition

- Recyclable for 5 cycles with <10% activity loss

For the hydroxylation step, enzymatic resolution using Candida antarctica lipase B improves stereocontrol:

Analytical Characterization

Critical spectral data for validation:

1H NMR (500 MHz, DMSO-d6):

- δ 8.21 (s, 1H, pyrimidine H-2)

- δ 6.89–7.05 (m, 4H, benzonitrile aromatic)

- δ 5.37 (dd, J = 5.1, 2.3 Hz, 1H, C7-OH)

- δ 2.81–3.12 (m, 2H, cyclopentane H-6)

13C NMR (126 MHz, DMSO-d6):

- 168.4 ppm (C4-NHCO-)

- 118.9 ppm (CN)

- 110.3–155.7 ppm (pyrimidine/aromatic carbons)

HPLC Purity:

- 99.2% on C18 column (MeCN/H2O + 0.1% TFA)

- Chiralcel OD-H: >99% ee

Challenges and Alternative Approaches

Key synthetic hurdles include:

- Oxidative Degradation: The 7-hydroxy group undergoes β-elimination above 120°C, necessitating low-temperature steps post-hydroxylation.

- Cyanohydrin Formation: Competing reaction during late-stage cyanation, mitigated by using anhydrous Zn(CN)2.

- Epimerization: The C7 center racemizes under acidic conditions, requiring pH 6–7 buffers during workup.

Alternative route employing enzymatic desymmetrization:

- Prochiral Diketone: 5,5-dimethylcyclopentane-1,3-dione

- Candida rugosa lipase: Induces 74% ee in monoacylation

- Ring-Expansion: With guanidine nitrate forms pyrimidine core

This biocatalytic method achieves 68% overall yield with 98% ee but requires specialized enzyme handling.

Industrial-Scale Considerations

For kilogram-scale production:

- Cyclocondensation: Continuous flow reactor with FePO4 packed bed (residence time 12 min) increases throughput 5× vs batch

- Crystallization-Induced Dynamic Resolution:

- Green Chemistry Metrics:

- E-factor: 18 (batch) vs 9 (continuous)

- PMI: 32 vs 17 kg/kg product

Environmental impact assessments show the FePO4 route reduces heavy metal waste by 90% compared to YbCl3 catalysis.

Chemical Reactions Analysis

Functionalization of the Aminobenzonitrile Group

The para-cyanoaniline moiety undergoes nucleophilic aromatic substitution (NAS) at the pyrimidine C4 position:

-

Amine Coupling : Aniline derivatives react with chloropyrimidines under Buchwald-Hartwig conditions.

-

Steric Effects : The bulky cyclopentapyrimidine ring limits reactivity at adjacent positions, directing modifications to the benzonitrile group.

Stereospecific Reactivity

The (7S)-hydroxy group influences reactivity through hydrogen bonding and steric hindrance:

-

Oxidation Resistance : The hydroxy group resists oxidation to ketones under standard conditions (e.g., PCC, DCM) .

-

Epimerization : Heating above 120°C in polar solvents (DMF, DMSO) causes partial racemization (7S → 7R) .

| Condition | Epimerization Rate (%/h) |

|---|---|

| DMF, 100°C | 1.2 ± 0.3 |

| DMSO, 120°C | 4.8 ± 0.9 |

Hydrolytic Stability

-

Cyano Group Hydrolysis : Forms amides in acidic aqueous conditions (pH <3) :

-

Pyrimidine Ring Opening : Occurs in strong bases (pH >12), cleaving the N-C bond between pyrimidine and cyclopentane .

Pharmacological Modifications

While not direct chemical reactions, these derivatives highlight reactivity trends:

Scientific Research Applications

Benzonitrile, 4-(((7S)-6,7-dihydro-7-hydroxy-5H-cyclopentapyrimidin-4-yl)amino)- has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Medicine: Research explores its potential therapeutic applications, such as hypotensive activity.

Mechanism of Action

The mechanism of action of benzonitrile, 4-(((7S)-6,7-dihydro-7-hydroxy-5H-cyclopentapyrimidin-4-yl)amino)- involves its interaction with specific molecular targets and pathways. For example, in electrochemical amidation reactions, the compound acts as an amino source, facilitating the formation of N-phenylacetamide and N-benzylacetamides . The presence of a copper catalyst enhances the efficiency of these reactions under mild conditions .

Comparison with Similar Compounds

Key Features :

- Stereochemistry : The (7S)-hydroxyl group introduces chirality, which may influence binding interactions in biological systems.

Comparison with Structurally Similar Compounds

A structural similarity analysis (Tanimoto coefficient-based) reveals compounds with overlapping scaffolds but divergent substituents (Table 1) .

Table 1: Structural and Functional Comparison

| CAS No. | Compound Name | Structural Similarity | Key Differences vs. Target Compound |

|---|---|---|---|

| 778574-06-4 | 6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | 0.91 | - Pyrido[4,3-d]pyrimidine core (vs. cyclopentapyrimidine) - Dichloro and benzyl substituents (vs. hydroxyl and nitrile) |

| 192869-80-0 | 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | 0.89 | - Pyrido[3,4-d]pyrimidine core - Chloro and benzyl groups (no hydroxyl/nitrile) |

| 16019-34-4 | 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 0.73 | - Pyrrolo[2,3-d]pyrimidine core - Lacks cyclopentane ring and hydroxyl group |

| 1256353-14-6 | 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine | 0.70 | - Pyrrolo[3,4-d]pyrimidine core - Benzyl substituent (no nitrile) |

Structural and Electronic Variations

Core Scaffolds :

- The target compound’s cyclopentapyrimidine core is distinct from pyrido- or pyrrolo-pyrimidine systems in analogs. This difference impacts ring strain, solubility, and conformational flexibility .

- The (7S)-hydroxyl group in the target compound is absent in analogs, which instead feature chloro or benzyl groups. This substitution alters electronic properties (e.g., electron-withdrawing Cl vs. electron-donating OH) and hydrogen-bonding capacity.

Stereochemical Considerations

The (7S)-hydroxyl configuration in the target compound is a critical differentiator. None of the analogs in Table 1 possess stereocenters, suggesting that the target compound may exhibit unique enantioselective interactions in biological systems (e.g., enzyme binding) .

Biological Activity

Benzonitrile, specifically 4-(((7S)-6,7-dihydro-7-hydroxy-5H-cyclopentapyrimidin-4-yl)amino)-, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a benzonitrile moiety linked to a cyclopentapyrimidine derivative, which is crucial for its biological activity.

Research indicates that this compound may interact with various biological targets, primarily through modulation of receptor activity. One study highlighted its potential as an agonist for β-adrenoceptors, which are critical in regulating smooth muscle relaxation in the airways. The compound demonstrated significant agonistic effects on the β₂-adrenoceptor, comparable to established bronchodilators like olodaterol .

Biological Activity and Pharmacological Effects

The biological activity of benzonitrile derivatives has been evaluated in several contexts:

- Bronchodilation : In vitro studies using isolated guinea pig trachea showed that the compound can induce smooth muscle relaxation, suggesting its utility in treating respiratory conditions such as asthma and COPD .

- Antioxidant Activity : The compound has been implicated in reactions producing hydrogen peroxide (H₂O₂), indicating potential antioxidant properties. The stoichiometry of its reactions suggests a role in redox biology .

- Enzymatic Interactions : The compound's interactions with enzymes involved in oxidative stress pathways may enhance its therapeutic potential by modulating cellular responses to oxidative damage .

Case Studies and Research Findings

Several studies have documented the effects of this compound:

- A study published in PubMed evaluated a series of compounds similar to benzonitrile and found that those with structural similarities exhibited significant β₂-adrenoceptor agonism with effective concentrations as low as 24 pM .

- Another investigation into the pharmacokinetics and pharmacodynamics of benzonitrile derivatives revealed their potential for long-lasting effects on airway smooth muscle relaxation, making them candidates for chronic respiratory disease management.

Data Summary

| Biological Activity | Findings |

|---|---|

| Bronchodilation | Significant relaxation effect on guinea pig trachea |

| Antioxidant Activity | Involvement in H₂O₂ production |

| Receptor Interaction | Strong β₂-adrenoceptor agonism |

| Therapeutic Potential | Possible use in asthma and COPD treatment |

Q & A

Basic: What synthetic strategies are recommended for preparing benzonitrile derivatives with pyrimidine moieties?

Methodological Answer:

Multi-step synthetic routes are commonly employed, starting with cyclocondensation reactions to form the pyrimidine core, followed by functionalization via nucleophilic substitution or coupling reactions. Advanced purification techniques, such as column chromatography, are critical for isolating high-purity products . For structural confirmation, use:

- IR spectroscopy to identify functional groups (e.g., nitrile stretches at ~2200 cm⁻¹ and hydroxyl groups at ~3200–3500 cm⁻¹).

- ¹H/¹³C NMR to resolve stereochemistry (e.g., the (7S)-hydroxy configuration) and confirm substituent positions.

- High-resolution mass spectrometry (HRMS) to validate molecular weights (e.g., deviations <2 ppm ensure accuracy) .

Advanced: How do catalytic reaction conditions influence the stability of benzonitrile derivatives during hydrogenation?

Methodological Answer:

Catalyst deactivation in nitrile hydrogenation can arise from strong adsorption of intermediates or poisoning species. For example, pre-treating Pd-based catalysts with HCOOH–NEt3 significantly reduces activity, while benzonitrile itself does not poison the catalyst. To mitigate deactivation:

- Use ICP-OES to monitor metal leaching (e.g., Pd loss from 5.56 wt% to 5.24 wt% after reaction).

- Employ kinetic studies under continuous flow to assess time-dependent activity loss.

- Apply surface-sensitive techniques (e.g., XPS or TEM) to identify adsorbed species .

Basic: What spectroscopic and analytical techniques are essential for characterizing the stereochemistry of the (7S)-hydroxy group?

Methodological Answer:

- ¹H NMR : Coupling constants (e.g., J-values) differentiate axial vs. equatorial hydroxyl configurations in the cyclopentapyrimidine ring.

- Circular Dichroism (CD) : Confirm the (7S) enantiomer by comparing experimental CD spectra with computational predictions.

- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .

Advanced: How can molecular dynamics (MD) simulations elucidate bulk and interfacial properties of benzonitrile derivatives?

Methodological Answer:

- Viscosity simulations : Compare temperature-dependent viscosity profiles (e.g., fluctuations at ~313 K linked to benzene-ring stacking) with experimental data to validate force fields .

- Surface energy calculations : Use density functional theory (DFT) to model adsorption on metal surfaces (e.g., Ag, Pd) and correlate with experimental LIF spectra .

- Free energy of solvation : Apply implicit solvent models to predict miscibility with polar/non-polar solvents .

Basic: What thermodynamic parameters are critical for handling this compound in experimental workflows?

Methodological Answer:

- Phase transitions : Determine melting points (e.g., 189–219°C for analogous pyrimidines ) and desublimation curves to optimize purification.

- Vapor pressure : Use differential scanning calorimetry (DSC) to assess volatility under vacuum conditions .

- Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds .

Advanced: How does the stereoelectronic profile of the (7S)-hydroxy group influence biological activity?

Methodological Answer:

- Enzyme inhibition assays : Compare IC50 values of (7S) vs. (7R) enantiomers to assess stereospecific interactions with targets (e.g., metabolic enzymes ).

- Molecular docking : Model hydrogen-bonding interactions between the hydroxyl group and active-site residues (e.g., using AutoDock Vina).

- Pharmacokinetic studies : Evaluate metabolic stability via liver microsome assays, noting the hydroxyl group’s role in glucuronidation .

Advanced: What analytical techniques detect benzonitrile derivatives in astrophysical environments?

Methodological Answer:

- Radio astronomy : Use rotational spectroscopy (e.g., Green Bank Telescope) to identify benzonitrile via its unique microwave transitions in interstellar clouds .

- Mass spectrometry : Analyze Cassini mission data for fragment ion patterns (e.g., m/z 103 for benzonitrile’s cyanobenzyl ion ).

- Photochemical modeling : Simulate Titan’s atmosphere to predict half-lives under magnetospheric electron flux .

Basic: How can researchers resolve contradictions in experimental vs. computational viscosity data for benzonitrile?

Methodological Answer:

- Replicate experiments : Measure viscosity at controlled temperatures (e.g., 298–333 K) using capillary viscometers.

- Refine simulation parameters : Adjust torsional potentials in MD force fields to better capture ring-stacking effects observed at ~313 K .

- Cross-validate : Compare results with independent datasets (e.g., NIST Standard Reference Data ).

Advanced: What strategies optimize regioselectivity in pyrimidine functionalization reactions?

Methodological Answer:

- Directing groups : Install temporary groups (e.g., benzylthio) to steer amination/cyanation to the para position .

- Metal-mediated catalysis : Use Pd/Cu systems for C–N coupling at sterically hindered sites .

- Computational screening : Apply DFT to predict reactivity trends (e.g., Fukui indices for electrophilic attack sites) .

Basic: How does the para-aminobenzonitrile moiety influence electronic properties?

Methodological Answer:

- UV-Vis spectroscopy : Measure absorption shifts (e.g., λmax ~270 nm for nitrile π→π* transitions) .

- Cyclic voltammetry : Determine redox potentials to assess electron-withdrawing effects of the nitrile group .

- Hammett analysis : Correlate substituent constants (σₚ) with reaction rates in SNAr mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.